Home > Products > Screening Compounds P54626 > 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol
3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol -

3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol

Catalog Number: EVT-4607679
CAS Number:
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic Acid (Compound 4) []

    Compound Description: This compound is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) and acts as a potent inhibitor of human lymphoblastic leukemia cell growth in vitro. Its mechanism of action involves the inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase), a key enzyme in de novo purine biosynthesis. []

    Relevance: Both this compound and the target compound, 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, share the core structure of a substituted 7H-pyrrolo[2,3-d]pyrimidin-4-one. The presence of diverse substituents on this core highlights the exploration of this scaffold for its biological activity. []

2. (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones (Compounds 10a, 10b, 10c) []

    Compound Description: These compounds are carbocyclic analogs of 7-deazaguanosine, with varying substitutions on the cyclopentyl ring mimicking arabinofuranosyl (10a), lyxofuranosyl (10b), and ribofuranosyl (10c) moieties. Compounds 10a and 10b displayed selective inhibitory activity against Herpes Simplex Virus type 1 (HSV1) and HSV2 replication in cell culture. Notably, compound 10a, when administered to HSV2-infected mice, enhanced survival rates and prolonged the average survival time. []

    Relevance: The (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones series and the target compound share the central 7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold. The structural variation in the 7-position substituent of these compounds, ranging from simple alkyl groups to complex carbocyclic systems, emphasizes the versatility of this scaffold in drug design. []

3. N-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic Acid (Compound 9) []

    Compound Description: This compound is a classical antifolate agent designed to inhibit dihydrofolate reductase (DHFR). It displays potent antitumor activity in vitro, comparable to methotrexate, against human leukemia and head and neck squamous cell carcinoma cell lines. Its mechanism of action involves inhibiting DHFR and interfering with poly-γ-glutamylation. Notably, it exhibits a higher efficiency than aminopterin as a substrate for human folylpolyglutamate synthetase. []

    Relevance: Compound 9 and the target compound, 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, belong to the broader class of pyrrolo[2,3-d]pyrimidine derivatives. Although their substitution patterns and resulting biological activities differ, their shared core structure underscores the importance of this scaffold in medicinal chemistry. []

4. (R)-N-(1-Phenylethyl)-4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (DPEAP, Compound 17a) []

    Compound Description: Classified as a 7-deazaadenine derivative, this chiral compound acts as a potent and highly selective antagonist of the A1 adenosine receptor (A1AR). Its binding affinity (Ki) for A1AR is 6.7 nM, with a remarkable >4000-fold selectivity over the A2a adenosine receptor. []

    Relevance: Both DPEAP and 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol belong to the 7-deazapurine family, specifically the pyrrolo[2,3-d]pyrimidine class. Their significant A1AR antagonist activity highlights the potential of these derivatives as therapeutic agents. []

5. 4-Amino-5,6-dimethyl-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 4a) []

    Compound Description: This compound stands out as a highly potent and selective A1AR antagonist within its series. It exhibits a Ki value of 2.8 nM for A1AR and displays over 2000-fold selectivity for A1AR over A2aAR. It is notable for its balanced water solubility and A1AR affinity, suggesting good potential for in vivo studies. []

    Relevance: Like the target compound, 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, compound 4a is a member of the pyrrolo[2,3-d]pyrimidine class and demonstrates potent A1AR antagonist activity, indicating the therapeutic potential of these compounds. []

6. 6-Ethynyl-N-phenyl-9H-purin-2-amine []

    Compound Description: This compound serves as a model for studying the irreversible inhibition of Nek2 kinase, a potential target for cancer treatment. The ethynyl group in this molecule acts as a Michael acceptor, facilitating covalent modification of the cysteine 22 residue near the enzyme's active site. []

    Relevance: Although this compound doesn't strictly belong to the pyrrolo[2,3-d]pyrimidine class like the target compound, 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, it exemplifies the use of electrophilic groups like ethynyl for targeting cysteine residues in kinases. This strategy could potentially be applied to design irreversible inhibitors targeting similar sites in enzymes that interact with the target compound. []

7. 7-Ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine []

    Compound Description: This compound is another example of a Michael acceptor designed for irreversible kinase inhibition. It showed the highest reactivity with N-acetylcysteine methyl ester among the tested series, indicating its potential for potent and selective kinase inhibition. []

    Relevance: Like the previous compound, this triazolopyrimidine derivative highlights the use of ethynyl groups for targeting cysteine residues in enzymes. While not a direct analog of the target compound, 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, it provides insights into designing irreversible inhibitors for potential targets of pyrrolo[2,3-d]pyrimidine-based compounds. []

8. 4-Ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine []

    Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative containing an ethynyl group, designed to investigate irreversible kinase inhibition via Michael addition. Despite being structurally similar to the most reactive compound in the series, this analog exhibited the least reactivity. This suggests that subtle structural variations can significantly impact the reactivity and binding affinity of these inhibitors. []

    Relevance: This compound is most closely related to the target compound, 3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol, as both share the core pyrrolo[2,3-d]pyrimidine scaffold and an ethynyl substituent. The differing reactivity profiles highlight the importance of substituent position and type in modulating the biological activity of these compounds. []

Properties

Product Name

3-{[7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol

IUPAC Name

3-[[7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C18H22N4O2/c1-12-13(2)22(14-5-7-15(24-3)8-6-14)18-16(12)17(20-11-21-18)19-9-4-10-23/h5-8,11,23H,4,9-10H2,1-3H3,(H,19,20,21)

InChI Key

WXEHJFWZASKHKB-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCO)C3=CC=C(C=C3)OC)C

Solubility

>49 [ug/mL]

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCO)C3=CC=C(C=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.